molecular formula C16H19NO B2658630 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 872136-15-7

1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2658630
CAS No.: 872136-15-7
M. Wt: 241.334
InChI Key: PDMHHKSGMABDFI-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with isopropylphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylbenzaldehyde with appropriate pyrrole derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification methods such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: Shares the isopropylphenyl group but lacks the pyrrole ring.

    2,5-Dimethylpyrrole: Contains the pyrrole ring with dimethyl substitution but lacks the isopropylphenyl group.

Uniqueness

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)14-5-7-16(8-6-14)17-12(3)9-15(10-18)13(17)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMHHKSGMABDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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